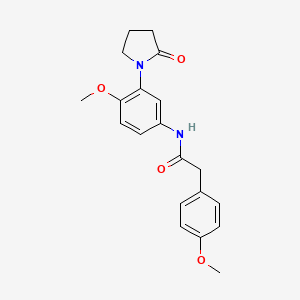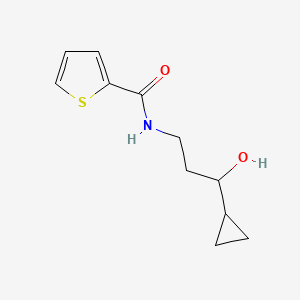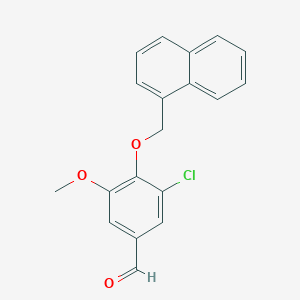![molecular formula C17H15N3O2S B2855023 2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 899985-16-1](/img/structure/B2855023.png)
2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phthalazine and has been found to exhibit interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have antiviral activity against certain viruses, including herpes simplex virus and human cytomegalovirus. In addition, the compound has been found to have anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting specific enzymes or signaling pathways. For example, the compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has been found to exhibit interesting biochemical and physiological effects. For example, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses by interfering with viral DNA synthesis. In addition, the compound has been found to reduce inflammation and oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also relatively easy to handle and can be stored for long periods of time without significant degradation. However, the compound has some limitations for lab experiments. For example, it may exhibit low solubility in certain solvents, which may limit its use in certain assays. In addition, the compound may exhibit non-specific binding to certain proteins, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide. One potential direction is to investigate the compound's mechanism of action in more detail, with the goal of identifying specific targets for the compound. Another potential direction is to optimize the synthesis method to yield higher purity and higher yield of the compound. In addition, the compound's potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology, should be further explored. Finally, the compound's toxicity and pharmacokinetic properties should be investigated to determine its suitability for use in vivo.
Synthesemethoden
The synthesis of 2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a complex process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is reacted with thioacetic acid to form 2-methylsulfanylbenzaldehyde. The latter compound is then reacted with phthalic anhydride to form 2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23-15-9-5-4-8-13(15)16(21)18-10-14-11-6-2-3-7-12(11)17(22)20-19-14/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFAYIRBTJNNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2854941.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2854943.png)
![1-[4-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B2854945.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2854949.png)
![3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2854952.png)

![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2854955.png)




![5-Methyl-3-[1-(methylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B2854963.png)